7-Chloropyrido[2,3-d]pyrimidine
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Overview
Description
7-Chloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 7th position. Pyridopyrimidines are of significant interest due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloropyrido[2,3-d]pyrimidine typically involves the diazotization of 1,3-dimethyl-7-amino-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione in hydrochloric acid, followed by nitration and reactions with nucleophilic reagents . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile, which is then used to prepare 4,6-diamino-substituted pyrimidinylacrylonitrile derivatives capable of intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by nucleophiles.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Electrophilic Substitution: Reagents like nitric acid for nitration under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridopyrimidines with various functional groups replacing the chlorine atom.
Electrophilic Substitution: Nitro-substituted pyridopyrimidines.
Scientific Research Applications
7-Chloropyrido[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloropyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling and regulation of the cell cycle. By inhibiting these kinases, this compound can disrupt cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-Iminopyrido[2,3-d]pyrimidine: Similar structure but with an imino group instead of chlorine.
6-Nitro-7-chloropyrido[2,3-d]pyrimidine: Contains a nitro group in addition to the chlorine atom.
Uniqueness
7-Chloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
7-chloropyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTOWKMMOIOALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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